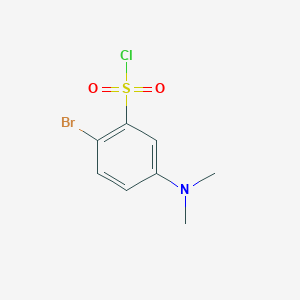

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride

説明

“2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H9BrClNO2S . It is related to other compounds such as “2-Bromo-5-[(dimethylamino)sulfonyl]benzoic acid” and “2-Bromobenzenesulfonyl chloride” which have similar structures .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride” can be represented by the SMILES stringCN(C)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl . This indicates the presence of a benzene ring with bromine, dimethylamino group, and sulfonyl chloride group attached at different positions. Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride” are not detailed in the retrieved data, related compounds like benzenesulfonyl chlorides are known to participate in substitution reactions . They can react with alcohols to form alkyl halides .Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride” is 298.59 g/mol . It has a topological polar surface area of 45.8 Ų . Other physical and chemical properties specific to this compound are not available in the retrieved data.科学的研究の応用

Solvolysis Rate Studies

One study explored the solvolysis rate constants of 5-dimethylamino-naphthalene-1-sulfonyl chloride, a compound similar in structure to 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride, in various solvents. The study found that the reaction rates are well correlated with the extended Grunwald-Winstein equation, supporting an SN2 reaction pathway. This highlights the compound's utility in understanding reaction mechanisms and solvent effects (Koh & Kang, 2014).

Michael-Induced Ramberg-Bäcklund Reaction

Another research application involves the use of bromomethyl sulfones in the Michael-induced Ramberg-Bäcklund reaction, leading to the synthesis of various sulfones. This reaction pathway demonstrates the compound's role in creating complex molecular structures, contributing to the development of new materials and pharmaceuticals (Vasin, Bolusheva & Razin, 2003).

Drug Intermediate Synthesis

Research has also focused on synthesizing important drug intermediates, such as 3,5-bis(trifluoromethyl)benzoyl chloride, via bromination, carboxylation, and chlorination steps. The study emphasizes optimizing reaction conditions to increase economic value, showcasing the compound's relevance in pharmaceutical manufacturing (Zhou Xiao-rui, 2006).

Synthesis of 1-Benzothiophen-2-amines

Another application involves the synthesis of 1-benzothiophen-2-amines, key intermediates in producing selective estrogen receptor modulators. This study highlights the compound's utility in generating clinically significant molecules, underscoring its importance in drug discovery and development (Petrov, Popova & Androsov, 2015).

Supramolecular Assembly Studies

The association of benzene sulfonate salts with polyelectrolytes at the water/chloroform interface has been studied, showing high association percentages. This research provides insights into the interactions between organic molecules and polyelectrolytes, with implications for designing novel supramolecular assemblies (Ríos, Briones, Urzúa & Vargas, 2013).

Crystal Structure Elucidation

Furthermore, the crystal structure of 2-[N,N-dimethylamino)methyl]benzenetel-lurenyl chloride was determined, providing valuable information on molecular geometry and intermolecular interactions. Such studies are essential for understanding the physical properties and reactivity of chemical compounds (Engman, Wojton, Oleksyn & Ṡliwiński, 2004).

作用機序

Target of Action

The primary targets of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to their adjacency to the aromatic benzene ring, which allows for resonance stabilization .

Mode of Action

2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride interacts with its targets through a process known as free radical bromination . In this reaction, the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The action of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom on an aromatic ring with an electrophile, in this case, the 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride . The downstream effects include the formation of a new carbon-bromine bond at the benzylic position .

Result of Action

The molecular effect of the action of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride is the formation of a new carbon-bromine bond at the benzylic position . This results in the substitution of a hydrogen atom on the benzene ring with the bromine atom from the 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride . The cellular effects are dependent on the specific biological context in which this compound is used.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(dimethylamino)benzene-1-sulfonyl chloride. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and outcome of the reactions involving this compound. For instance, the rate of reaction can be influenced by the difference in electronegativity in the case of halogen substitution .

特性

IUPAC Name |

2-bromo-5-(dimethylamino)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2S/c1-11(2)6-3-4-7(9)8(5-6)14(10,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGFPHYVJDMJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501220652 | |

| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1421603-53-3 | |

| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421603-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 2-bromo-5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501220652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

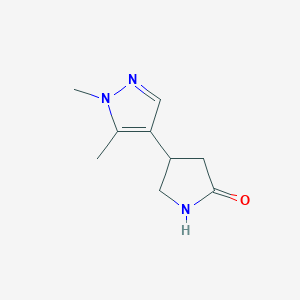

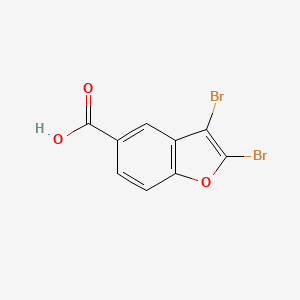

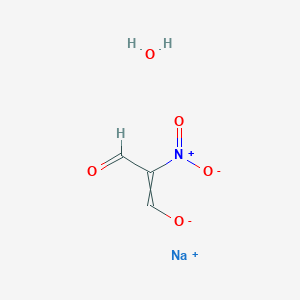

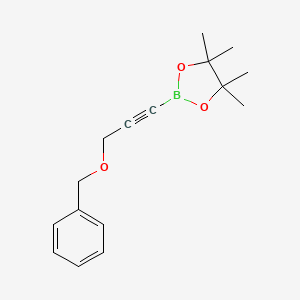

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)

![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)

![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)